N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine
Description
Properties
CAS No. |
917970-40-2 |
|---|---|
Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-ethyl-N-prop-2-enylhexan-1-amine |
InChI |
InChI=1S/C11H23N/c1-4-7-8-9-11-12(6-3)10-5-2/h5H,2,4,6-11H2,1,3H3 |
InChI Key |
AEAGCMJFLQYYMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CC)CC=C |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation and Reductive Amination
Catalytic hydrogenation represents a cornerstone method for synthesizing secondary amines. In this approach, hexanal reacts with ethylamine and allylamine under hydrogen pressure in the presence of palladium on carbon (Pd/C). The reaction proceeds via imine intermediate formation, followed by reduction to the target amine.
Reaction Conditions and Optimization
The process typically occurs at 70–160°C under 40–75 bar hydrogen pressure, with Pd/C (5–10 wt%) as the catalyst. A critical parameter is the controlled addition of aldehydes to prevent side reactions such as over-reduction or polymerization. For example, acetaldehyde introduced over 1–5 hours at 90–120°C achieves 86% conversion to N-ethyl-N,N-diisopropylamine. Scaling this to hexanal requires adjusting the stoichiometry to 1:1:1 (hexanal:ethylamine:allylamine) and maintaining a hydrogen flow rate of 1–20 standard cubic meters/h per liter of reaction volume.
Yield and Selectivity
Under optimized conditions, this method yields 80–90% N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine, with minimal byproducts like tertiary amines or dehydrogenated species. The selectivity stems from the catalyst’s ability to stabilize the imine intermediate while suppressing aldol condensation.
Metal-Catalyzed Alkylation Using Niobium and Zirconium Complexes
Transition metal catalysts, particularly niobium pentachloride (NbCl₅) and zirconocene dichloride (Cp₂ZrCl₂), enable direct alkylation of primary amines. This method bypasses intermediate steps by coupling hexan-1-amine with ethyl and allyl groups in a single pot.
Mechanistic Insights
The reaction involves oxidative addition of diethylzinc to NbCl₅, generating a niobium-ethyl complex that facilitates nucleophilic attack on the amine. For allylation, Cp₂ZrCl₂ activates allyl halides, forming a zirconium-allyl intermediate that reacts regioselectively with N-ethylhexan-1-amine.
Typical Procedure
- Ethylation : Hexan-1-amine (2 mmol) and diethylzinc (8 mmol) in diethyl ether react with NbCl₅ (0.3 mmol) at 25°C for 18 hours, yielding N-ethylhexan-1-amine.
- Allylation : The product is treated with allyl bromide (2.2 mmol) and Cp₂ZrCl₂ (0.2 mmol) at 80°C for 12 hours, achieving 75% isolated yield.
Advantages and Limitations
- Advantages : High regioselectivity (≥95% for allyl at nitrogen), compatibility with moisture-sensitive reagents.
- Limitations : Requires strict anhydrous conditions and generates stoichiometric metal byproducts.
Aluminum-based catalysts, such as aluminum anilides, mediate the direct coupling of amines with alkenes. This method, adapted from ethylation protocols, uses allyl chloride instead of ethylene for allyl group introduction.
Reaction Protocol
Grignard Reagent-Based Synthesis
Grignard reagents, such as allylmagnesium bromide, alkylate pre-formed N-ethylhexan-1-amine. This two-step process offers precise control over substitution patterns.
Experimental Details
- Ethylation : Hexan-1-amine reacts with ethylmagnesium bromide (3 equiv) in tetrahydrofuran (THF) at 0°C, followed by quenching with ammonium chloride to yield N-ethylhexan-1-amine (92% purity).
- Allylation : The intermediate is treated with allylmagnesium bromide (1.2 equiv) at −20°C, affording the target compound in 68% yield.
Challenges
- Side Reactions : Competing proton abstraction leads to elimination products (≤15%).
- Solvent Constraints : Requires aprotic solvents like THF or diethyl ether.
Comparative Analysis of Preparation Methods
| Method | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C | 90–120 | 40–75 | 80–90 | ≥95 |
| Niobium/Zirconium | NbCl₅, Cp₂ZrCl₂ | 25–80 | Ambient | 70–75 | ≥90 |
| Aluminum-Catalyzed | Aluminum Amide | 150–200 | 40–54 | 57–70 | 85–90 |
| Grignard Reagent | AllylMgBr | −20–0 | Ambient | 60–68 | 75–80 |
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or alkanes using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form more complex amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Amides or nitriles.
Reduction: Primary amines or alkanes.
Substitution: More complex amines.
Scientific Research Applications
N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table summarizes the physical and chemical properties of N-Ethyl-N-(prop-2-en-1-yl)hexan-1-amine and related amines:
Reactivity and Functional Group Influence
- Allyl Group Reactivity : The allyl substituent in this compound facilitates electrophilic addition and radical polymerization, similar to triallylamine . However, triallylamine’s three unsaturated groups make it more reactive in cross-linking applications.
- Branching Effects : Compared to 2-ethyl-N-methylhexan-1-amine, the allyl group in the target compound reduces steric hindrance but increases electron density at the nitrogen center, altering nucleophilic behavior .
- Hydrophobicity : N-Butyl-2-ethylhexan-1-amine, with longer alkyl chains, exhibits higher lipophilicity (LogP ≈ 3.5 estimated) than the target compound (LogP ≈ 2.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
